molecular formula C18H30O9 B1243572 (-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside

(-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside

Cat. No. B1243572
M. Wt: 390.4 g/mol
InChI Key: QPYZJXJBZOQDGA-XGNCEZCHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside is a monosaccharide derivative that is (-)-11-hydroxy-9,10-dihydrojasmonic acid attached to a beta-D-glucopyranosyl residue at position 11 via a glycosidic linkage. It has a role as a plant metabolite. It is a beta-D-glucoside, a monosaccharide derivative and a dihydrojasmonic acid. It derives from a (-)-11-hydroxy-9,10-dihydrojasmonic acid.

Scientific Research Applications

Plant Growth Regulation

  • Metabolism in Barley Seedlings: The metabolism of (-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside, a derivative of dihydrojasmonic acid (DJA), has been studied in barley seedlings. It was found that DJA is converted into major metabolites, including (-)-11-hydroxyjasmonic acid and its O (11)-β-d-glucopyranoside (Meyer et al., 1989).

Occurrence in Potato Plants

  • Detection in Potato Plants: The occurrence of 11-hydroxyjasmonic acid glucoside, a related compound, has been confirmed in potato plants using liquid chromatography (Matsuura, Ohkubo, & Yoshihara, 2001).

Amino Acid Conjugation

  • Amino Acid Conjugates in Barley: In barley, (-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside forms amino acid conjugates, including N-[(−)9,10-dihydrojasmonoyl]valine and N-[11-hydroxy-9,10-dihydrojasmonoyl]isoleucine, indicating important steps in its metabolism (Meyer et al., 1991).

Biochemical Transformations

  • Minor Metabolites in Barley: The compound is involved in the formation of minor metabolites in barley seedlings, indicating a complex biotransformation process (Meyer et al., 1991).

properties

Product Name

(-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside

Molecular Formula

C18H30O9

Molecular Weight

390.4 g/mol

IUPAC Name

2-[(1R,2R)-3-oxo-2-[4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxypentyl]cyclopentyl]acetic acid

InChI

InChI=1S/C18H30O9/c1-9(26-18-17(25)16(24)15(23)13(8-19)27-18)3-2-4-11-10(7-14(21)22)5-6-12(11)20/h9-11,13,15-19,23-25H,2-8H2,1H3,(H,21,22)/t9?,10-,11-,13-,15-,16+,17-,18-/m1/s1

InChI Key

QPYZJXJBZOQDGA-XGNCEZCHSA-N

Isomeric SMILES

CC(CCC[C@@H]1[C@H](CCC1=O)CC(=O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O

Canonical SMILES

CC(CCCC1C(CCC1=O)CC(=O)O)OC2C(C(C(C(O2)CO)O)O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside
Reactant of Route 2
(-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside
Reactant of Route 3
(-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside
Reactant of Route 4
(-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside
Reactant of Route 5
(-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside
Reactant of Route 6
(-)-11-hydroxy-9,10-dihydrojasmonic acid 11-beta-D-glucoside

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